Cas no 1286720-19-1 (N,N-dimethyl-4-{4-(1H-pyrazol-1-yl)methylpiperidine-1-carbonyl}benzene-1-sulfonamide)

N,N-dimethyl-4-{4-(1H-pyrazol-1-yl)methylpiperidine-1-carbonyl}benzene-1-sulfonamide is a sulfonamide-based compound featuring a piperidine core modified with a pyrazole moiety. Its structure combines a sulfonamide group with a carbonyl-linked piperidine, enhancing its potential as a versatile intermediate in medicinal chemistry. The presence of the dimethylamino group improves solubility, while the pyrazole substitution offers opportunities for further functionalization. This compound may exhibit utility in the development of bioactive molecules, particularly in targeting enzymes or receptors where sulfonamide derivatives are known to interact. Its well-defined synthetic route and stable physicochemical properties make it a promising candidate for research applications in drug discovery and chemical biology.
N,N-dimethyl-4-{4-(1H-pyrazol-1-yl)methylpiperidine-1-carbonyl}benzene-1-sulfonamide structure
1286720-19-1 structure
Product name:N,N-dimethyl-4-{4-(1H-pyrazol-1-yl)methylpiperidine-1-carbonyl}benzene-1-sulfonamide
CAS No:1286720-19-1
MF:C18H24N4O3S
MW:376.473162651062
CID:6332629
PubChem ID:52906700

N,N-dimethyl-4-{4-(1H-pyrazol-1-yl)methylpiperidine-1-carbonyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N,N-dimethyl-4-{4-(1H-pyrazol-1-yl)methylpiperidine-1-carbonyl}benzene-1-sulfonamide
    • F5823-0315
    • 1286720-19-1
    • AKOS024519691
    • N,N-dimethyl-4-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}benzene-1-sulfonamide
    • VU0521504-1
    • 4-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
    • N,N-dimethyl-4-[4-(pyrazol-1-ylmethyl)piperidine-1-carbonyl]benzenesulfonamide
    • Inchi: 1S/C18H24N4O3S/c1-20(2)26(24,25)17-6-4-16(5-7-17)18(23)21-12-8-15(9-13-21)14-22-11-3-10-19-22/h3-7,10-11,15H,8-9,12-14H2,1-2H3
    • InChI Key: HNQKPNQTWOLBGQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C(N1CCC(CN2C=CC=N2)CC1)=O)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 376.15691181g/mol
  • Monoisotopic Mass: 376.15691181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 83.9Ų

N,N-dimethyl-4-{4-(1H-pyrazol-1-yl)methylpiperidine-1-carbonyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5823-0315-5mg
N,N-dimethyl-4-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}benzene-1-sulfonamide
1286720-19-1
5mg
$69.0 2023-09-09
Life Chemicals
F5823-0315-40mg
N,N-dimethyl-4-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}benzene-1-sulfonamide
1286720-19-1
40mg
$140.0 2023-09-09
Life Chemicals
F5823-0315-5μmol
N,N-dimethyl-4-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}benzene-1-sulfonamide
1286720-19-1
5μmol
$63.0 2023-09-09
Life Chemicals
F5823-0315-10μmol
N,N-dimethyl-4-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}benzene-1-sulfonamide
1286720-19-1
10μmol
$69.0 2023-09-09
Life Chemicals
F5823-0315-30mg
N,N-dimethyl-4-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}benzene-1-sulfonamide
1286720-19-1
30mg
$119.0 2023-09-09
Life Chemicals
F5823-0315-1mg
N,N-dimethyl-4-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}benzene-1-sulfonamide
1286720-19-1
1mg
$54.0 2023-09-09
Life Chemicals
F5823-0315-25mg
N,N-dimethyl-4-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}benzene-1-sulfonamide
1286720-19-1
25mg
$109.0 2023-09-09
Life Chemicals
F5823-0315-20μmol
N,N-dimethyl-4-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}benzene-1-sulfonamide
1286720-19-1
20μmol
$79.0 2023-09-09
Life Chemicals
F5823-0315-2mg
N,N-dimethyl-4-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}benzene-1-sulfonamide
1286720-19-1
2mg
$59.0 2023-09-09
Life Chemicals
F5823-0315-10mg
N,N-dimethyl-4-{4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}benzene-1-sulfonamide
1286720-19-1
10mg
$79.0 2023-09-09

Additional information on N,N-dimethyl-4-{4-(1H-pyrazol-1-yl)methylpiperidine-1-carbonyl}benzene-1-sulfonamide

N,N-Dimethyl-4-{4-(1H-Pyrazol-1-yl)methylpiperidine-1-carbonyl}benzene-1-sulfonamide: A Comprehensive Overview

N,N-Dimethyl groups are commonly found in organic compounds, often contributing to the molecule's stability and solubility. In the case of N,N-dimethyl-4-{4-(1H-pyrazol-1-yl)methylpiperidine-1-carbonyl}benzene-1-sulfonamide, the dimethyl substitution plays a crucial role in modulating the compound's pharmacokinetic properties, making it a promising candidate in drug discovery.

The core structure of this compound includes a benzene ring substituted with a sulfonamide group at position 1 and a complex substituent at position 4. The sulfonamide group, benzene-1-sulfonamide, is known for its ability to enhance bioavailability and reduce toxicity, which are critical factors in pharmaceutical applications.

At position 4 of the benzene ring, the compound features a piperidine ring substituted with a pyrazole moiety. The piperidine ring is a six-membered cyclic amine, which is often used in drug design due to its ability to form hydrogen bonds and interact with biological targets. The presence of the pyrazole group further enhances the compound's versatility, as pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory and antitumor properties.

Recent studies have highlighted the potential of this compound in targeting specific enzymes and receptors involved in various diseases. For instance, researchers have demonstrated that the piperidine-pyrazole system can inhibit certain kinases associated with cancer progression. This finding underscores the importance of studying such complex structures to unlock their therapeutic potential.

The synthesis of this compound involves a multi-step process, including nucleophilic substitution and coupling reactions. The use of advanced synthetic techniques has enabled chemists to achieve high yields and purity levels, making this compound accessible for further research and development.

In terms of applications, this compound has shown promise in both academic and industrial settings. Its unique combination of structural features makes it an ideal candidate for exploring new drug delivery systems and improving existing therapeutic agents.

In conclusion, N,N-dimethyl-4-{4-(1H-pyrazol-1-yl)methylpiperidine-1-carbonyl}benzene-1-sulfonamide represents a significant advancement in organic chemistry. With its intricate structure and diverse functional groups, this compound continues to be a focal point for researchers aiming to develop innovative solutions in medicine and beyond.

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